molecular formula C19H15FN2O4 B12453471 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide

Cat. No.: B12453471
M. Wt: 354.3 g/mol
InChI Key: OXWAIVOGFCIWGQ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a furan-2-ylmethyl group, and a pyridin-1-yl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include fluorobenzene, furan-2-carbaldehyde, and pyridine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nucleophile employed.

Scientific Research Applications

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and pharmaceuticals.

    Biology: Its unique structure allows for the exploration of biological interactions, potentially leading to the discovery of new biochemical pathways and targets.

    Medicine: The compound may have therapeutic potential, serving as a lead compound for drug development or as a tool for studying disease mechanisms.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide
  • 3-(4-bromophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide
  • 3-(4-methylphenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. The fluorine atom’s electronegativity and small size can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

Molecular Formula

C19H15FN2O4

Molecular Weight

354.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C19H15FN2O4/c20-14-8-6-13(7-9-14)18(24)17(22-10-2-1-5-16(22)23)19(25)21-12-15-4-3-11-26-15/h1-11,17H,12H2,(H,21,25)

InChI Key

OXWAIVOGFCIWGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C(C(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CO3

Origin of Product

United States

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